molecular formula C16H13ClFNO3 B2609718 1-(1,3-Benzodioxol-5-yl)-3-(3-chloro-4-fluoroanilino)-1-propanone CAS No. 883794-86-3

1-(1,3-Benzodioxol-5-yl)-3-(3-chloro-4-fluoroanilino)-1-propanone

Cat. No.: B2609718
CAS No.: 883794-86-3
M. Wt: 321.73
InChI Key: XFXYDBIWSQVWIH-UHFFFAOYSA-N
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Description

1-(1,3-Benzodioxol-5-yl)-3-(3-chloro-4-fluoroanilino)-1-propanone is a synthetic organic compound that features a benzodioxole ring and a substituted aniline group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(1,3-Benzodioxol-5-yl)-3-(3-chloro-4-fluoroanilino)-1-propanone typically involves the following steps:

    Formation of the Benzodioxole Ring: This can be achieved through the cyclization of catechol with formaldehyde.

    Substitution Reaction: The benzodioxole ring is then subjected to a substitution reaction with a suitable halogenated aniline derivative.

    Coupling Reaction: The final step involves coupling the substituted benzodioxole with a propanone derivative under appropriate conditions.

Industrial Production Methods

In an industrial setting, the production of this compound would likely involve optimized reaction conditions to maximize yield and purity. This could include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.

Chemical Reactions Analysis

Types of Reactions

1-(1,3-Benzodioxol-5-yl)-3-(3-chloro-4-fluoroanilino)-1-propanone can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the compound into alcohols or amines.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.

    Substitution: Conditions may involve the use of bases or acids to facilitate the substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols.

Scientific Research Applications

    Chemistry: Used as an intermediate in organic synthesis and the development of new materials.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential as a pharmaceutical agent due to its unique structural features.

    Industry: Utilized in the production of specialty chemicals and advanced materials.

Mechanism of Action

The mechanism of action of 1-(1,3-Benzodioxol-5-yl)-3-(3-chloro-4-fluoroanilino)-1-propanone involves its interaction with specific molecular targets and pathways. This could include binding to enzymes or receptors, thereby modulating their activity. The exact pathways and targets would depend on the specific application and biological context.

Comparison with Similar Compounds

Similar Compounds

  • 1-(1,3-Benzodioxol-5-yl)-3-(4-chloroanilino)-1-propanone
  • 1-(1,3-Benzodioxol-5-yl)-3-(3-fluoroanilino)-1-propanone
  • 1-(1,3-Benzodioxol-5-yl)-3-(3-chloroanilino)-1-propanone

Uniqueness

1-(1,3-Benzodioxol-5-yl)-3-(3-chloro-4-fluoroanilino)-1-propanone is unique due to the presence of both chloro and fluoro substituents on the aniline ring. This combination of substituents can influence the compound’s reactivity, biological activity, and physical properties, making it distinct from other similar compounds.

Properties

IUPAC Name

1-(1,3-benzodioxol-5-yl)-3-(3-chloro-4-fluoroanilino)propan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13ClFNO3/c17-12-8-11(2-3-13(12)18)19-6-5-14(20)10-1-4-15-16(7-10)22-9-21-15/h1-4,7-8,19H,5-6,9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XFXYDBIWSQVWIH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)C(=O)CCNC3=CC(=C(C=C3)F)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13ClFNO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

321.73 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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